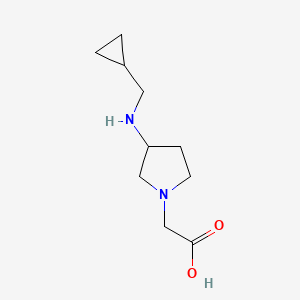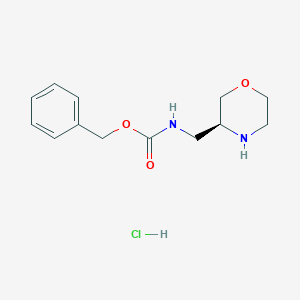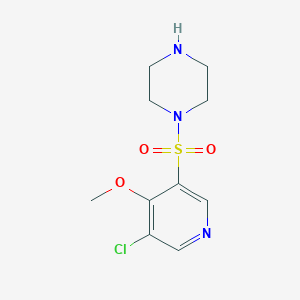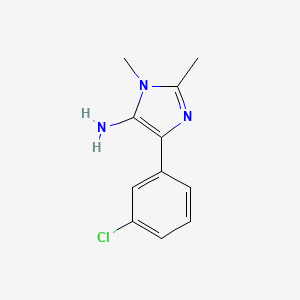![molecular formula C14H15NO2S B11805112 4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid is a complex organic compound that features a benzothiazole ring fused to a cyclohexane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid typically involves the formation of the benzothiazole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions in the presence of sodium bromide as an electrolyte and brominating agent . The reaction is carried out in isopropyl alcohol at room temperature, resulting in the formation of benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs multi-step synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to be efficient and scalable, suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for diseases like tuberculosis.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid involves its interaction with various molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective as an antimicrobial and anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylicacid is unique due to its combination of the benzothiazole ring with a cyclohexane carboxylic acid moiety. This structure provides enhanced stability and specific interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H15NO2S |
|---|---|
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO2S/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,9-10H,5-8H2,(H,16,17) |
Clave InChI |
RGKFZKCIVRPBMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=NC3=CC=CC=C3S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)
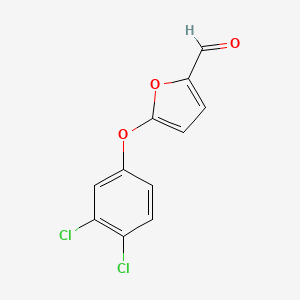
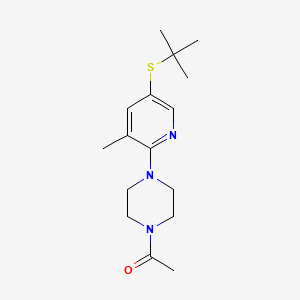
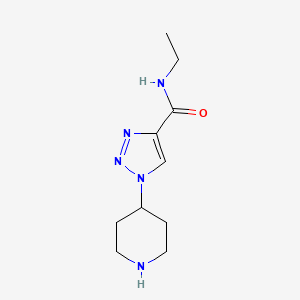

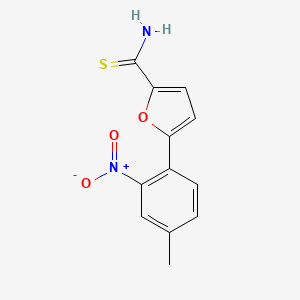

![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)
